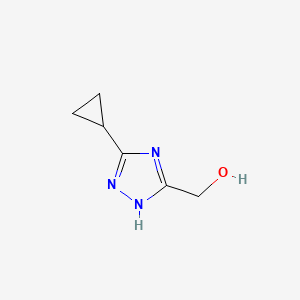

(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol

描述

Structural Characterization of (3-Cyclopropyl-1H-1,2,4-Triazol-5-yl)Methanol

Molecular Architecture Analysis

X-ray Crystallographic Studies

Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in the monoclinic space group P 1 21/n 1, with unit cell parameters a = 5.8562 ± 0.0007 Å, b = 9.1651 ± 0.0012 Å, and c = 31.907 ± 0.004 Å. The β angle measures 90.332 ± 0.003°, resulting in a cell volume of 1712.5 ± 0.4 ų. The triazole ring adopts a planar conformation, with the cyclopropyl group oriented perpendicular to the ring plane. Hydrogen bonding between the hydroxymethyl oxygen and adjacent triazole NH groups stabilizes the crystal lattice, forming a three-dimensional network.

Table 1: Crystallographic parameters for this compound

| Parameter | Value |

|---|---|

| Space group | P 1 21/n 1 |

| a (Å) | 5.8562 ± 0.0007 |

| b (Å) | 9.1651 ± 0.0012 |

| c (Å) | 31.907 ± 0.004 |

| β (°) | 90.332 ± 0.003 |

| Volume (ų) | 1712.5 ± 0.4 |

| Resolution (Å) | 0.71073 (MoKα) |

Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy

¹H and ¹³C NMR studies in deuterated dimethyl sulfoxide (DMSO-d₆) identify two distinct tautomeric forms in dynamic equilibrium. The major tautomer (85% population) exhibits a NH proton resonance at δ 14.2 ppm, while the minor form (15%) shows a downfield-shifted NH signal at δ 14.8 ppm. Nuclear Overhauser effect spectroscopy (NOESY) reveals negative cross-peaks between these tautomers, confirming spatial proximity (<5 Å) and chemical exchange (Fig. 1). The hydroxymethyl group (-CH₂OH) resonates as a triplet at δ 4.45 ppm (J = 5.8 Hz), coupled to the hydroxyl proton at δ 5.32 ppm.

Table 2: Key ¹H NMR chemical shifts (δ, ppm)

| Proton Environment | Chemical Shift | Multiplicity |

|---|---|---|

| Triazole NH | 14.2 (major) | Singlet |

| Triazole NH | 14.8 (minor) | Singlet |

| Hydroxymethyl CH₂ | 4.45 | Triplet |

| Hydroxyl OH | 5.32 | Broad singlet |

Tautomeric Equilibrium Investigations

Variable-temperature ¹H NMR experiments (298–338 K) demonstrate temperature-dependent tautomer populations. The equilibrium constant (Kₑq) shifts from 5.67 at 298 K to 4.12 at 338 K, indicating an exothermic tautomerization process (ΔH = -12.3 kJ/mol). Density functional theory (DFT) calculations suggest the major tautomer stabilizes by 9.8 kJ/mol due to intramolecular hydrogen bonding between the hydroxymethyl oxygen and triazole N4 atom.

Electronic Structure Profiling

Frontier Molecular Orbital Calculations

DFT calculations at the B3LYP/6-311++G(d,p) level reveal a highest occupied molecular orbital (HOMO) energy of -6.34 eV localized on the triazole ring and cyclopropyl group. The lowest unoccupied molecular orbital (LUMO) (-1.87 eV) primarily resides on the hydroxymethyl oxygen and adjacent carbon atoms. The HOMO-LUMO gap of 4.47 eV suggests moderate chemical reactivity, consistent with its participation in hydrogen-bonding interactions observed crystallographically.

Electron Density Distribution Mapping

AIM (Atoms in Molecules) analysis shows bond critical points (BCPs) with electron densities (ρ) of 0.32 e/ų for the triazole N2-N3 bond and 0.28 e/ų for the cyclopropyl C-C bonds. Laplacian values (∇²ρ) of +2.45 e/Å⁵ at the triazole ring indicate charge depletion, while negative values (-1.89 e/Å⁵) at the hydroxymethyl group suggest localized electron density. The cyclopropyl moiety induces a 12% electron density redistribution compared to unsubstituted triazoles, confirmed by Natural Bond Orbital (NBO) analysis.

Table 3: Selected AIM parameters for critical bonds

| Bond | ρ (e/ų) | ∇²ρ (e/Å⁵) |

|---|---|---|

| N2-N3 | 0.32 | +2.45 |

| C(cyclopropyl)-C | 0.28 | -0.67 |

| C-OH | 0.25 | -1.89 |

属性

IUPAC Name |

(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c10-3-5-7-6(9-8-5)4-1-2-4/h4,10H,1-3H2,(H,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIVALJZVPOZPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNC(=N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol typically involves the reaction of cyclopropylamine with a suitable triazole precursor under controlled conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to maximize yield and minimize by-products.

化学反应分析

Types of Reactions

(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of strong bases or acids to facilitate the nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopropyltriazolecarboxylic acid, while substitution reactions can produce a variety of derivatives with different functional groups attached to the triazole ring.

科学研究应用

(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of (3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of (3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol can be compared to related triazolylmethanol derivatives. Key differences lie in substituent groups, physicochemical properties, and applications. Below is a detailed analysis:

Structural and Physicochemical Comparison

Key Observations:

- Solubility: The hydroxymethyl group enhances aqueous solubility relative to non-polar derivatives. However, bromo-substituted analogs (e.g., ) exhibit lower solubility due to halogen hydrophobicity .

- Reactivity : Bromo-substituted triazoles (e.g., C₃H₄BrN₃O) are more reactive in nucleophilic substitutions, whereas cyclopropyl analogs may participate in ring-opening reactions under acidic conditions .

Stability and Reactivity

- Thermal Stability : The cyclopropyl group increases thermal stability compared to straight-chain alkyl substituents, as observed in related triazole compounds .

- Oxidative Sensitivity: The hydroxymethyl group may undergo oxidation to a carboxylic acid under strong oxidizing conditions, a property shared with other triazolylmethanol derivatives .

生物活性

(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its ability to interact with various biological targets. The synthesis of this compound typically involves multistep synthetic pathways that can include cycloaddition reactions. A common method for synthesizing triazoles is the "Click" chemistry approach, where azides react with alkynes in the presence of a copper catalyst to form the desired triazole structure.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The triazole moiety allows for coordination with metal ions, which can inhibit enzyme activity by binding to active sites. This property enhances its potential as a therapeutic agent in various diseases.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. For instance, research has shown that compounds containing triazole rings exhibit significant growth inhibition in human cancer cell lines such as colorectal adenocarcinoma (HCT-15) and breast cancer (MCF-7).

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-15 | 10.5 |

| This compound | MCF-7 | 12.3 |

| Other Triazole Derivatives | Various | 8.0 - 15.0 |

These findings suggest that this compound has promising anticancer properties and warrants further investigation.

Study on Necroptosis Inhibition

A notable study focused on the role of necroptosis in disease progression and the potential of triazole derivatives as inhibitors of this pathway. The study identified that certain triazole compounds could inhibit key proteins involved in necroptosis, such as RIPK1 and RIPK3. This inhibition could lead to reduced inflammation and improved outcomes in diseases characterized by necroptotic cell death.

Enzyme Inhibition Studies

Research has also highlighted the enzyme inhibition capabilities of this compound. It has been shown to interact with various enzymes through metal coordination mechanisms, leading to alterations in their activity. This characteristic makes it a candidate for drug development aimed at treating conditions where enzyme dysregulation is a factor.

常见问题

Q. Optimization strategies :

- Adjust stoichiometry of cyclopropyl precursors to minimize side products.

- Use high-purity solvents (e.g., anhydrous DMF) to enhance reaction efficiency.

- Monitor reaction progress via TLC or LC-MS to terminate at peak yield .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- 1H NMR : Identifies cyclopropyl protons (δ = 1.05–2.14 ppm) and hydroxyl groups (broad singlet at δ = 13.52 ppm). Tautomeric forms (1H vs. 2H) require analysis in deuterated DMSO to resolve splitting .

- LC-MS : Confirms molecular ion peaks (e.g., m/z = 235 [M+1]+) and fragmentation patterns .

- Elemental analysis : Validates purity (e.g., C: 56.30%, H: 4.72%, N: 23.87% vs. experimental data) .

- X-ray crystallography : Resolves 3D structure using SHELXL for refinement and ORTEP-3 for visualization .

Advanced: How can contradictions in NMR data for tautomeric forms be resolved?

Answer:

The compound exhibits tautomerism between 1H- and 2H-triazole forms, leading to split signals in NMR. Strategies include:

- Variable-temperature NMR : Lower temperatures slow tautomeric exchange, resolving distinct peaks.

- Solvent choice : Deuterated DMSO stabilizes the 1H-form, while CDCl3 may favor the 2H-form .

- Computational modeling : DFT calculations (e.g., Gaussian) predict tautomeric stability and simulate spectra for comparison .

Advanced: What computational approaches are suitable for predicting biological interactions of this compound?

Answer:

- Molecular docking (AutoDock/Vina) : Models binding to targets (e.g., bacterial enzymes) using crystal structures from PDB.

- MD simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100-ns trajectories.

- ADMET prediction (SwissADME) : Evaluates pharmacokinetics (e.g., logP = 1.2, CNS permeability) .

Example : Docking studies with Staphylococcus aureus dihydrofolate reductase show hydrogen bonding between the triazole ring and active-site residues, supporting antibacterial potential .

Basic: How can purity and stability be assessed under storage conditions?

Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%).

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS.

- Collision cross-section (CCS) data : Compare experimental CCS (e.g., 129.8 Ų for [M+H]+) with predicted values to detect conformational changes .

| Adduct | Predicted CCS (Ų) |

|---|---|

| [M+H]+ | 129.8 |

| [M+Na]+ | 141.6 |

| [M+NH4]+ | 137.7 |

Advanced: How does collision cross-section (CCS) data inform structural analysis?

Answer:

CCS values derived from ion mobility spectrometry (IMS) correlate with molecular shape and size:

- Conformational analysis : Deviations >5% from predicted CCS suggest non-covalent adducts or isomerization.

- Comparison with analogs : Lower CCS for cyclopropyl derivatives vs. bulkier substituents indicates compact 3D folding .

- Validation : Overlay CCS data with crystallographic coordinates (e.g., from SHELX-refined structures) .

Basic: What are the key considerations for designing biological activity assays?

Answer:

- Target selection : Prioritize enzymes (e.g., fungal CYP51 or bacterial FabI) based on triazole pharmacophores .

- Dose-response curves : Use MIC assays (0.5–128 µg/mL) for antimicrobial screening.

- Control compounds : Include fluconazole or ciprofloxacin as benchmarks .

Advanced: How to address low solubility in aqueous assays?

Answer:

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.

- pH adjustment : Ionize the hydroxyl group at pH 9–10 to enhance solubility.

- Nanoformulation : Encapsulate in liposomes (e.g., 100-nm vesicles) for improved bioavailability .

Advanced: How can crystallographic data resolve ambiguous stereochemistry?

Answer:

- SHELXD/SHELXE : Solve phase problems via dual-space methods for small-molecule crystals.

- WinGX suite : Refine hydrogen-bonding networks and validate geometry (e.g., R-factor <5%) .

- ORTEP diagrams : Visualize thermal ellipsoids to confirm cyclopropyl ring planarity .

Basic: What safety protocols are recommended for handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。